8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one is a complex organic compound that belongs to the class of furobenzopyrans. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one can be achieved through various synthetic routes. One common method involves the reaction of O-alkenyloxy/alkynyloxy-acetophenones with pyrazolones in the presence of triethylammonium acetate (TEAA) under microwave irradiation . Another approach includes the use of ZnO catalyst via a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction .
Industrial Production Methods: Industrial production of 8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and catalysts like ZnO can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of 8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of 8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one can be compared with other similar compounds, such as 8-(1,2-dihydroxypropan-2-yl)-9-hydroxy-2H,8H,9H-furo[2,3-h]chromen-2-one . While both compounds share a furobenzopyran core, their substituents and biological activities differ. The presence of different functional groups in 8-(Propan-2-yl)-2H-furo2,3-h
Similar Compounds
Properties
CAS No. |
1143-71-1 |
---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
8-propan-2-ylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H12O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-8H,1-2H3 |
InChI Key |
QFKCXFXLVRSQGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.